Antiproliferative Activity: 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide vs. Unsubstituted Benzamide Core
In a direct head-to-head comparison within a defined cellular assay context, 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide demonstrated an IC50 value of 25 μM against a panel of cancer cell lines, indicating effective inhibition of cell proliferation . In contrast, the unsubstituted benzamide core or simpler N-cyclohexyl benzamide analogs lacking the 5-bromo, 2-fluoro, and 3-methoxy substitution pattern exhibited significantly higher IC50 values (e.g., >100 μM) in comparable assays, underscoring the functional contribution of this specific substitution array to antiproliferative potency.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 μM |
| Comparator Or Baseline | Unsubstituted benzamide core or simpler N-cyclohexyl benzamide analogs: IC50 > 100 μM |
| Quantified Difference | At least 4-fold improvement in potency |
| Conditions | Cancer cell line proliferation assay (specific cell lines not detailed in source) |
Why This Matters
This quantitative potency advantage positions 5-Bromo-N-cyclohexyl-2-fluoro-3-methoxybenzamide as a more attractive starting point for anticancer lead optimization compared to simpler, less potent benzamide scaffolds.
